molecular formula C52H88N10O15 B568995 カスホフィン酢酸-d4 CAS No. 1131958-73-0

カスホフィン酢酸-d4

カタログ番号: B568995
CAS番号: 1131958-73-0
分子量: 1097.355
InChIキー: JYIKNQVWKBUSNH-XXPLCQOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caspofungin Acetate-d4 is a deuterated form of Caspofungin Acetate, an antifungal agent belonging to the echinocandin class. It is a semi-synthetic water-soluble lipopeptide derived from a fermentation product of the fungus Glarea lozoyensis. Caspofungin Acetate-d4 is primarily used in scientific research to study the pharmacokinetics and metabolism of Caspofungin Acetate.

科学的研究の応用

Caspofungin Acetate-d4 is widely used in scientific research for various applications, including:

    Pharmacokinetics and Metabolism Studies: The deuterated form is used to study the pharmacokinetics and metabolism of Caspofungin Acetate in biological systems.

    Drug Interaction Studies: It is used to investigate potential drug interactions and the effects of other compounds on the metabolism of Caspofungin Acetate.

    Biological Research: Caspofungin Acetate-d4 is used in studies involving fungal cell wall synthesis and the mechanisms of antifungal resistance.

    Medical Research: It is used to develop and optimize antifungal therapies for the treatment of fungal infections.

作用機序

Target of Action

Caspofungin Acetate-d4 primarily targets the enzyme β (1,3)-D-Glucan synthase . This enzyme plays a crucial role in the synthesis of β (1,3)-D-Glucan, an essential component of the cell wall of numerous fungal species . By inhibiting this enzyme, Caspofungin Acetate-d4 disrupts the integrity of the fungal cell wall .

Mode of Action

Caspofungin Acetate-d4, as an echinocandin class antifungal agent, interacts with its target, β (1,3)-D-Glucan synthase, through non-competitive inhibition . This interaction blocks the synthesis of β (1,3)-D-Glucan, a critical component of the fungal cell wall . The inhibition of β (1,3)-D-Glucan synthesis leads to osmotic instability and eventually results in the lysis and death of the fungal cell .

Biochemical Pathways

The primary biochemical pathway affected by Caspofungin Acetate-d4 is the glucan synthesis pathway in the fungal cell wall . By inhibiting the β (1,3)-D-Glucan synthase enzyme, Caspofungin Acetate-d4 disrupts the production of glucan, leading to a weakened cell wall and increased susceptibility to osmotic stress . The downstream effect of this action is the lysis and death of the fungal cell .

Pharmacokinetics

It’s known that caspofungin, the parent compound, is typically administered intravenously . More research would be needed to provide a detailed outline of the ADME properties of Caspofungin Acetate-d4 and their impact on bioavailability.

Result of Action

The result of Caspofungin Acetate-d4’s action is the effective treatment of various fungal infections. It has shown activity against infections with Aspergillus and Candida . Clinical trials have demonstrated its effectiveness in treating invasive aspergillosis in patients who are refractory to or intolerant of other therapies .

生化学分析

Biochemical Properties

Caspofungin Acetate-d4 acts on the fungal cell wall by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the cell wall of numerous fungal species . This inhibition is achieved through non-competitive inhibition of the enzyme β (1,3)-D-glucan synthase .

Cellular Effects

Caspofungin Acetate-d4 has antifungal activity against yeasts of the genus Candida (including isolates resistant to azoles and amphotericin B), several species of filamentous fungi, including Aspergillus, and certain dimorphic fungi, such as Histoplasma, Blastomyces, and Coccidioides . It disrupts the fungal cell wall, resulting in osmotic stress, lysis, and death of the microorganism .

Molecular Mechanism

The molecular mechanism of Caspofungin Acetate-d4 involves the inhibition of β (1,3)-D-glucan synthesis in the fungal cell wall. This is achieved by non-competitive inhibition of the enzyme β (1,3)-D-glucan synthase . The disruption of the fungal cell wall results in osmotic stress, lysis, and death of the microorganism .

Dosage Effects in Animal Models

In animal models, the effects of Caspofungin Acetate-d4 vary with different dosages. For instance, in neutropenic mice, intraperitoneal caspofungin showed dose-dependent activity on survival .

Metabolic Pathways

Caspofungin Acetate-d4 is thought to be metabolized independently of the cytochrome system, and it does not inhibit the cytochrome P450 isoenzymes .

Transport and Distribution

Caspofungin Acetate-d4 is distributed into the extracellular fluid space, and it penetrates tissues, especially hepatic tissues .

Subcellular Localization

Given its mechanism of action, it is likely to interact with the cell wall components of fungal cells .

準備方法

Synthetic Routes and Reaction Conditions

Caspofungin Acetate-d4 is synthesized through a semi-synthetic process involving the fermentation of the fungus Glarea lozoyensis to produce pneumocandin B0, which is then chemically modified. The deuterated form is obtained by incorporating deuterium atoms into the molecule during the chemical modification process. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

The industrial production of Caspofungin Acetate-d4 follows a similar process to that of Caspofungin Acetate. It involves large-scale fermentation of Glarea lozoyensis, followed by extraction and purification of pneumocandin B0. The semi-synthetic modification to produce Caspofungin Acetate-d4 is then carried out under controlled conditions to ensure the incorporation of deuterium atoms.

化学反応の分析

Types of Reactions

Caspofungin Acetate-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives with altered functional groups, while reduction may yield reduced forms of the compound with modified functional groups.

類似化合物との比較

Similar Compounds

    Micafungin: Another echinocandin antifungal agent that inhibits beta-(1,3)-D-glucan synthesis.

    Anidulafungin: Similar to Caspofungin, it is an echinocandin that targets the fungal cell wall.

    Echinocandin B: The parent compound from which Caspofungin and other echinocandins are derived.

Uniqueness

Caspofungin Acetate-d4 is unique due to the incorporation of deuterium atoms, which makes it particularly useful for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and analysis in biological systems. This makes Caspofungin Acetate-d4 an invaluable tool in drug development and research.

生物活性

Caspofungin acetate-d4 is a deuterated derivative of caspofungin acetate, an echinocandin antifungal agent. This compound exhibits significant biological activity against various fungal pathogens, particularly those resistant to other antifungal treatments. The following sections detail its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.

Pharmacological Properties

Caspofungin acetate-d4 functions primarily as a glucan synthase inhibitor, disrupting the synthesis of β-(1,3)-D-glucan in the fungal cell wall. This mechanism is crucial for maintaining cell wall integrity, making it effective against a range of fungi, including:

  • Candida spp. : Effective against both fluconazole-resistant and susceptible strains.
  • Aspergillus spp. : Particularly useful in cases of invasive aspergillosis.
  • Histoplasma spp. : Displays activity against this pathogen as well.

The pharmacokinetics of caspofungin acetate-d4 indicate a half-life of approximately 9-10 hours, with 80-96% protein binding in plasma. It is primarily eliminated through hepatic metabolism, with minimal renal excretion (less than 3% unchanged in urine) .

Caspofungin acetate-d4 irreversibly inhibits the enzyme 1,3-beta-D-glucan synthase. This inhibition prevents the formation of glucan polymers that are essential for fungal cell wall structure, leading to cell lysis and death. The unique mechanism differentiates echinocandins from other antifungal classes such as azoles and polyenes .

Invasive Fungal Infections

Clinical studies have demonstrated caspofungin's efficacy in treating invasive fungal infections. Notably:

  • In a trial involving patients with Candida esophagitis , response rates were significantly higher with caspofungin (85%) compared to amphotericin B (67%) .
  • For patients with refractory invasive aspergillosis , a clinical response was observed in 41% of cases treated with caspofungin after prior treatments failed .

Case Studies

A case study involving liver transplant recipients assessed the pharmacokinetics and pharmacodynamics of caspofungin. The study found that optimal dosing regimens achieved a probability of target attainment (PTA) for Candida infections at minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.12 mg/L .

Safety Profile

The safety profile of caspofungin acetate-d4 has been extensively reviewed:

  • In clinical trials involving over 600 patients, serious adverse events related to the drug were minimal, with discontinuation rates due to adverse effects at only 2% .
  • The incidence of nephrotoxicity was significantly lower in patients treated with caspofungin compared to those receiving amphotericin B (2.6% vs. 11.5%) .
  • Common adverse effects included fever, infusion site reactions, and transient liver enzyme elevations; however, these were generally less frequent than those associated with traditional therapies .

Comparative Efficacy Table

PathogenCaspofungin EfficacyOther Treatments EfficacyNotes
Candida albicansHighModerateEffective against resistant strains
Aspergillus fumigatusHighVariableUsed in refractory cases
Histoplasma capsulatumModerateLowLimited data available

特性

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIKNQVWKBUSNH-XXPLCQOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H88N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1097.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。